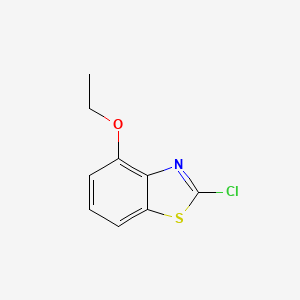

2-Chloro-4-ethoxy-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

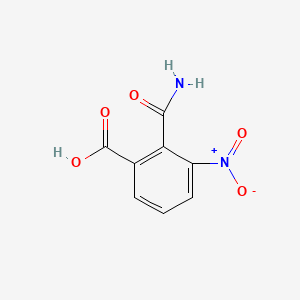

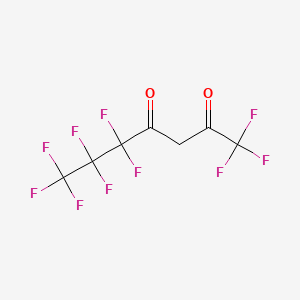

2-Chloro-4-ethoxy-1,3-benzothiazole (CETB) is a heterocyclic compound of sulfur, nitrogen and chlorine. It is a member of the benzothiazole family and has a wide range of applications in the scientific research field. CETB is used in a variety of laboratory experiments, including organic synthesis, spectroscopy, and medicinal chemistry. It is also used in the synthesis of various pharmaceuticals and other organic compounds. CETB is known for its high solubility in water, its low toxicity and its low reactivity with other chemicals.

Applications De Recherche Scientifique

1. Synthesis and Antimicrobial Applications

2-Chloro-4-ethoxy-1,3-benzothiazole and its derivatives have been explored for their antimicrobial properties. A study detailed the synthesis of substituted benzothiazoles and their derivatives, investigating their in vitro antimicrobial activity against various bacteria and fungi strains. The compounds exhibited varying degrees of activity, showcasing the potential of benzothiazoles in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

2. Environmental Presence and Human Exposure

Research has identified benzothiazoles as high-production-volume chemicals, primarily used as corrosion inhibitors, and widely distributed in the environment. The study highlights the presence of benzothiazole derivatives in various products and their subsequent detection in human urine across different countries, emphasizing the need for understanding human exposure to these compounds (Asimakopoulos et al., 2013).

3. Chemical Transformations and Ring Closure Reactions

Benzothiazole compounds have been a focal point in chemical synthesis, particularly in exploring novel synthesis routes and ring closure reactions. Studies have reported the preparation of various benzothiazole derivatives through innovative synthetic processes, demonstrating the versatility of benzothiazoles in chemical transformations (Kapratwar, Baheti, & Kuberkar, 2005).

4. Sensing Applications

Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH changes and metal cations. These compounds show high sensitivity and selectivity, indicating their potential in developing advanced sensing materials (Tanaka et al., 2001).

5. Anti-Inflammatory Activity

Compounds derived from benzothiazoles have been examined for their in vitro anti-inflammatory activity. Studies suggest that specific functional groups in these compounds can significantly inhibit bovine serum albumin denaturation, presenting a promising avenue for anti-inflammatory drug development (Rathi, More, Deshmukh, & Chaudhari, 2013).

6. Anticancer Activity

Benzothiazole derivatives have shown promising results in anticancer research. Some compounds have demonstrated remarkable in vitro anticancer action across various human cancer cell lines, indicating the potential of these derivatives in cancer treatment strategies (Leena B. Labhsetwar et al., 2010).

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This interaction and the resulting changes at the molecular level contribute to the compound’s overall effect.

Biochemical Pathways

Given that benzothiazole derivatives can inhibit a variety of enzymes , it is plausible that multiple biochemical pathways could be affected, leading to downstream effects.

Result of Action

The inhibition of target enzymes by benzothiazole derivatives can lead to changes at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-chloro-4-ethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFGTVCAOCOOEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365947 |

Source

|

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-4-ethoxy-1,3-benzothiazole | |

CAS RN |

890091-95-9 |

Source

|

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)